3-(chloromethyl)-1-ethyl-1H-pyrazole
Overview
Description
3-(Chloromethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a chloromethyl group and an ethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under mild conditions, with the chloromethyl group being introduced at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
3-(Chloromethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-methyl-1H-pyrazole
- 3-(Chloromethyl)-1-phenyl-1H-pyrazole
- 3-(Chloromethyl)-1-isopropyl-1H-pyrazole
Uniqueness
3-(Chloromethyl)-1-ethyl-1H-pyrazole is unique due to the presence of both a chloromethyl and an ethyl group on the pyrazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKEYVZGCCFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172973-66-8 | |
Record name | 3-(chloromethyl)-1-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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